Methyl 4,5-dimethyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of thiophene derivatives, including methyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Thiophene derivatives, including methyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate, have numerous applications in scientific research. They are used in medicinal chemistry for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Additionally, they are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others exhibit anti-inflammatory effects by inhibiting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds such as pyridines, pyrazoles, and thiazoles. Each class of compounds has unique properties and applications. For instance, thiophene derivatives are known for their diverse biological activities, while pyridines are often used in the synthesis of pharmaceuticals . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO3S/c1-9-5-7-12(8-6-9)14(18)17-15-13(16(19)20-4)10(2)11(3)21-15/h5-8H,1-4H3,(H,17,18) |
InChI Key |
LJTRYQCDTROSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Origin of Product |
United States |
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